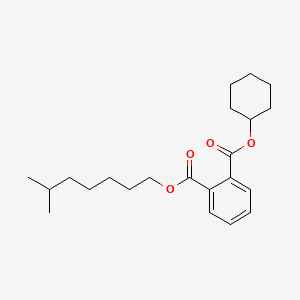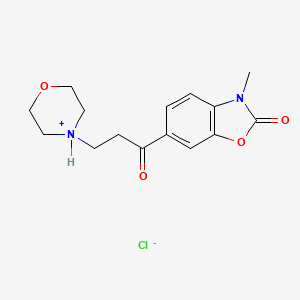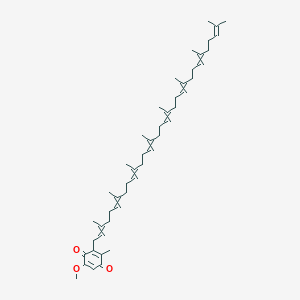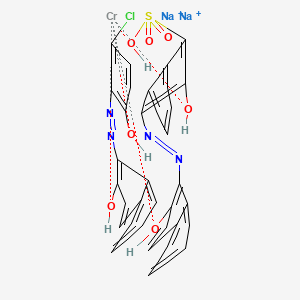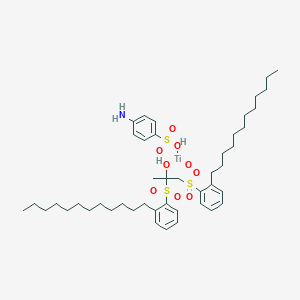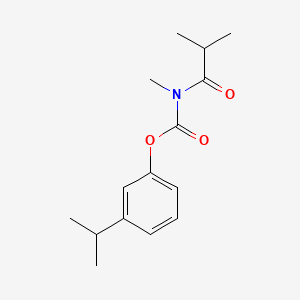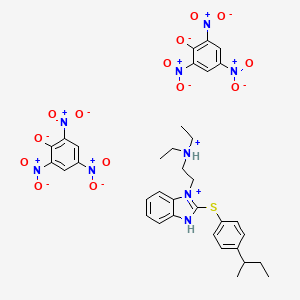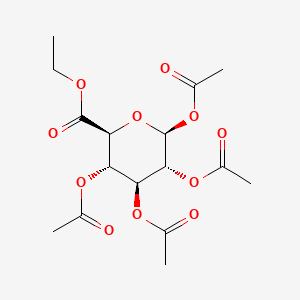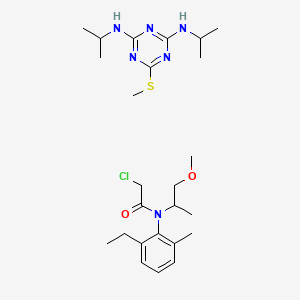
Metolachlor-prometryn mixt.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metolachlor-prometryn mixture is a combination of two herbicides, metolachlor and prometryn, used primarily in agricultural settings to control a wide range of weeds. Metolachlor is a chloroacetanilide herbicide, while prometryn belongs to the triazine class of herbicides. This mixture is effective in pre-emergence and early post-emergence weed control, making it a valuable tool for farmers to protect crops such as maize, soybeans, and sorghum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Metolachlor is synthesized through the reaction of 2-ethyl-6-methylaniline with methoxyacetone in the presence of a base, followed by chlorination. Prometryn is synthesized by reacting cyanuric chloride with isopropylamine and methylthio groups under controlled conditions .
Industrial Production Methods
Industrial production of metolachlor involves large-scale chlorination and amination processes, while prometryn production includes triazine ring formation and subsequent functionalization. Both compounds are produced in high-purity forms to ensure their effectiveness as herbicides .
Analyse Des Réactions Chimiques
Types of Reactions
Metolachlor and prometryn undergo various chemical reactions, including oxidation, reduction, and substitution. Metolachlor can be oxidized to form hydroxylated metabolites, while prometryn can undergo dealkylation and oxidation .
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the oxidation of metolachlor include hydroxylated derivatives, while prometryn oxidation yields dealkylated and hydroxylated metabolites. These products are often less active than the parent compounds but can still contribute to overall herbicidal activity .
Applications De Recherche Scientifique
Metolachlor-prometryn mixture has been extensively studied for its applications in various fields:
Agriculture: Used to control a broad spectrum of weeds in crops like maize, soybeans, and sorghum
Environmental Science: Studied for its impact on soil microorganisms and its potential for phytoremediation.
Chemistry: Investigated for its adsorption behavior in different soil types and its interaction with biochar.
Toxicology: Examined for its effects on non-target organisms and its potential carcinogenicity.
Mécanisme D'action
Metolachlor inhibits the synthesis of very long-chain fatty acids, proteins, and chlorophyll in plants, leading to disrupted cell division and growth. Prometryn inhibits photosynthesis by blocking electron transport in the chloroplasts. Together, these mechanisms effectively control weed growth by targeting essential physiological processes in plants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atrazine: Another triazine herbicide with similar photosynthesis-inhibiting properties.
Acetochlor: A chloroacetanilide herbicide similar to metolachlor but with different environmental persistence.
Simazine: A triazine herbicide used for pre-emergence weed control.
Uniqueness
The metolachlor-prometryn mixture is unique due to its combined mode of action, providing both pre-emergence and early post-emergence control of a wide range of weeds. This dual action makes it more versatile and effective compared to single-component herbicides .
Propriétés
Numéro CAS |
67257-13-0 |
|---|---|
Formule moléculaire |
C25H41ClN6O2S |
Poids moléculaire |
525.2 g/mol |
Nom IUPAC |
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide;6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H22ClNO2.C10H19N5S/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-8,12H,5,9-10H2,1-4H3;6-7H,1-5H3,(H2,11,12,13,14,15) |
Clé InChI |
ZPLGLRRHTDVMNS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CC(C)NC1=NC(=NC(=N1)SC)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


